Product packaging for Manganese dichloride monohydrate(Cat. No.:CAS No. 64333-01-3)

Manganese dichloride monohydrate

Cat. No.: B1592277
CAS No.: 64333-01-3
M. Wt: 143.86 g/mol
InChI Key: BXRRQHBNBXJZBQ-UHFFFAOYSA-L
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Description

Significance of Hydrated Manganese(II) Chlorides in Inorganic Chemistry

Hydrated manganese(II) chlorides are fundamental compounds in the field of inorganic chemistry. wikipedia.org They are readily available and serve as versatile starting materials for the synthesis of a wide array of manganese compounds. chemeurope.com The presence of water molecules in the coordination sphere of the manganese ion significantly influences the compound's crystal structure, stability, and reactivity. In aqueous solutions, these hydrates dissolve to form the metal aquo complex [Mn(H₂O)₆]²⁺, which is a mildly acidic solution with a pH of around 4. wikipedia.orgpw.live This complex is central to the aqueous chemistry of manganese and is a precursor for the preparation of other manganese compounds, such as manganese carbonate. chemeurope.compw.live

The chloride ions in these hydrates can also participate in coordination, leading to the formation of various chloro-complexes like [MnCl₃]⁻, [MnCl₄]²⁻, and [MnCl₆]⁴⁻. wikipedia.orgchemeurope.com This behavior highlights the Lewis acidic nature of the manganese(II) ion. Furthermore, hydrated manganese(II) chlorides are instrumental in the study of manganese's role in biological systems and in the development of new materials with specific magnetic and catalytic properties. mpbio.com

Overview of Dihydrate and Tetrahydrate Analogs in Academic Contexts

The most commonly encountered hydrated forms of manganese(II) chloride are the dihydrate (MnCl₂·2H₂O) and the tetrahydrate (MnCl₂·4H₂O). wikipedia.orgpw.livesciencemadness.org Both are pink crystalline solids, a color characteristic of high-spin d⁵ transition metal complexes. wikipedia.org

Manganese(II) Chloride Dihydrate (MnCl₂·2H₂O) is a coordination polymer where each manganese center is coordinated to four bridging chloride ligands and two mutually trans water molecules, completing an octahedral geometry. wikipedia.org It is a white crystalline solid that is soluble in water and has shown potential as a catalyst in organic synthesis due to its electron-donating properties. biosynth.com

Manganese(II) Chloride Tetrahydrate (MnCl₂·4H₂O) is the most common form of manganese(II) chloride. wikipedia.org It typically consists of octahedral cis-Mn(H₂O)₄Cl₂ molecules, although a metastable trans isomer is also known. wikipedia.org Recent research has also identified two polymorphs of the tetrahydrate, α-MnCl₂·4H₂O and β-MnCl₂·4H₂O, with the β-form being isostructural to iron(II) chloride tetrahydrate. researchgate.net The tetrahydrate is used as a source of manganese ions in biological research and has applications in various industrial processes. mpbio.com

Table 1: Comparison of Manganese(II) Chloride Hydrates

Property Manganese(II) Chloride Dihydrate Manganese(II) Chloride Tetrahydrate
Formula MnCl₂·2H₂O pw.live MnCl₂·4H₂O pw.livempbio.com
Molecular Weight 161.87 g/mol sigmaaldrich.com 197.90 g/mol mpbio.comnih.gov
Appearance Pale pink crystalline solid pw.live Pink crystalline solid wikipedia.orgpw.live
Crystal Structure Coordination polymer, octahedral Mn with four bridging Cl⁻ and two trans H₂O wikipedia.org Typically cis-Mn(H₂O)₄Cl₂ molecules; also exists as a trans isomer and in α and β polymorphs wikipedia.orgresearchgate.net
CAS Number 20603-88-7 wikipedia.org 13446-34-9 wikipedia.orgmpbio.com

Scope of Contemporary Research on Manganese Dichloride Monohydrate

This compound (MnCl₂·H₂O) is a less common but equally important hydrate (B1144303) of manganese(II) chloride. sciencemadness.org It is a water-soluble crystalline solid that serves as a source for manganese in applications compatible with chlorides. americanelements.com Current research on the monohydrate is focused on its synthesis, structural characterization, and its application as a precursor for various organomanganese compounds. sigmaaldrich.com It is a key starting material for the preparation of organomanganese chloride reagents used in organic synthesis. sigmaaldrich.com These reagents, often generated in combination with organolithium or Grignard reagents, are valuable for catalyzing a range of reactions, including the reduction of halides and the formation of carbon-carbon bonds. sigmaaldrich.com

Table 2: Properties of this compound

Property Value
Chemical Formula MnCl₂·H₂O sigmaaldrich.com
Molecular Weight 143.86 g/mol sigmaaldrich.comnih.gov
Appearance Powder sigmaaldrich.com
CAS Number 73913-06-1 americanelements.comnih.gov
InChI Key BXRRQHBNBXJZBQ-UHFFFAOYSA-L sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cl2H2MnO B1592277 Manganese dichloride monohydrate CAS No. 64333-01-3

Properties

IUPAC Name

manganese(2+);dichloride;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2ClH.Mn.H2O/h2*1H;;1H2/q;;+2;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXRRQHBNBXJZBQ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.[Cl-].[Cl-].[Mn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl2H2MnO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0040545
Record name Manganese chloride hydrate
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Molecular Weight

143.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64333-01-3, 20603-88-7, 13446-34-9, 73913-06-1
Record name Manganese chloride (MnCl2), monohydrate
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Record name Manganese dichloride dihydrate
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Record name Manganese chloride tetrahydrate
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Record name Manganese chloride hydrate
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Record name Manganese chloride hydrate
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Record name MANGANESE CHLORIDE MONOHYDRATE
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Advanced Synthetic Methodologies and Crystallization Processes

Controlled Growth Techniques for Manganese Dichloride Monohydrate Crystals

The production of high-quality single crystals of this compound is paramount for both fundamental research and as a starting material for further synthesis. The morphology, size, and purity of these crystals are highly dependent on the growth technique employed.

The slow evaporation solution growth technique (SEST) is a widely utilized and effective method for producing high-quality single crystals from a solution. sathyabama.ac.in This process involves dissolving the solute, in this case, manganese dichloride, in a suitable solvent to create a supersaturated solution. The container is then left in a stable, vibration-free environment, allowing the solvent to evaporate slowly over time. sathyabama.ac.inresearchgate.net As the solvent evaporates, the concentration of the solute increases, eventually exceeding the solubility limit and leading to the formation of crystals. sathyabama.ac.in

This method is particularly advantageous for growing crystals of compounds like manganese chloride complexes because it allows for the slow and orderly arrangement of molecules into a crystal lattice, which is crucial for obtaining large, well-defined crystals with minimal defects. sathyabama.ac.inscispace.com The synthesis of a complex of manganese chloride with the amino acid threonine, for instance, successfully employed the slow evaporation method to obtain crystals suitable for X-ray diffraction analysis. scispace.comresearchgate.net The key to SEST is the careful control over the rate of evaporation, which directly influences the size and quality of the resulting crystals. sathyabama.ac.in

The physical characteristics of crystals, such as their shape (morphology) and purity, are profoundly influenced by the conditions under which they are grown. sathyabama.ac.in Key parameters that can be manipulated to control the crystallization outcome include the choice of solvent, temperature, rate of evaporation, and the presence of impurities.

The solvent system is critical; for instance, methanolic solutions of manganese(II) chloride tetrahydrate (MnCl₂·4H₂O) reacted with pyridine (B92270) N-oxide (PNO) derivatives and grown by slow evaporation yielded different structures. nih.gov The reaction with PNO and 2-methylpyridine (B31789) N-oxide resulted in the formation of coordination polymers, whereas the use of 3-methylpyridine (B133936) N-oxide led to a dimeric complex. nih.gov This demonstrates how subtle changes in the reactants, which influence the molecular packing, can direct the final structure.

Furthermore, the crystallization process itself can affect the properties of the resulting material. For some polymers, it has been shown that crystallites formed at different temperatures within the same process can exhibit different structural and physical properties. psu.edu This principle also applies to the crystallization of inorganic salts, where factors like the cooling rate or evaporation speed can lead to the formation of different polymorphs or crystals with varying levels of solvent inclusion, thereby affecting purity and morphology. sathyabama.ac.inresearchgate.net

Targeted Synthesis of Coordination Complexes and Polymers Utilizing this compound as a Precursor

Manganese dichloride is an essential starting material for the synthesis of a vast array of coordination compounds, ranging from simple mononuclear complexes to intricate, high-dimensional coordination polymers. wikipedia.org Its utility stems from the ability of the Mn(II) ion to adopt various coordination numbers and geometries, readily reacting with a multitude of organic ligands. wikipedia.org

Manganese(II) chloride is a common precursor for synthesizing complexes with ligands containing nitrogen donor atoms. For example, new mononuclear manganese(II) complexes have been prepared by reacting manganese(II) acetate (B1210297) (often derived from MnCl₂) with bis(imidazole)methane-based ligands. rsc.org In other work, reactions of anhydrous manganese(II) chloride with lithium alkyls in the presence of nitrogen-containing ligands like pyridine have been explored to create Mn(II) dialkyl complexes. researchgate.net

The reaction of MnCl₂·4H₂O with various pyridine N-oxide ligands in methanol (B129727) leads to the formation of complexes where the final structure is dependent on the specific ligand used. These reactions yield brown crystals after slow evaporation. nih.gov Similarly, dimeric manganese(II) halide complexes have been synthesized in high yields by reacting manganese(II) chloride with the potassium salt of a cyclopentadienyl-phosphine ligand. scispace.comrsc.org These examples underscore the role of MnCl₂ as a versatile starting point for creating manganese complexes with specific acyclic and N-donor ligands.

Table 1: Synthesis of Manganese(II) Complexes from Manganese Dichloride and N-Donor Ligands
PrecursorLigandResulting Complex TypeReference
Mn(OAc)₂ (derived from MnCl₂)Bis(imidazole)methane-based ligandsMononuclear Mn(II) complex rsc.org
MnCl₂·4H₂OPyridine N-oxide (PNO), 2-Methylpyridine N-oxide (2MePNO)Coordination Polymer nih.gov
MnCl₂·4H₂O3-Methylpyridine N-oxide (3MePNO)Dimeric Complex nih.gov
MnCl₂Potassium salt of cyclopentadienyl-phosphine ligandDimeric Mn(II) halide complex scispace.comrsc.org

The self-assembly of metal ions and organic ligands can lead to the formation of coordination polymers (CPs), which are extended networks with one-, two-, or three-dimensional structures. Manganese dichloride is a frequent choice as the manganese source for these syntheses.

One-Dimensional (1D) Networks: 1D or chain-like coordination polymers have been synthesized using manganese precursors. For instance, a 1D coordination polymer with the formula {MnIIMnIII(sacb)₂(H₂O)₂(MeOH)₂}n was formed by using a pre-synthesized manganese(III) complex as a "metalloligand" which then reacted with Mn(NO₃)₂ (often prepared from MnCl₂). nih.gov Another 1D zig-zag coordination polymer was synthesized using Mn(NO₃)₂ and a 1,5-bis(pyridine-4-yl methylene) carbonohydrazide ligand under solvothermal conditions. nih.gov

Two-Dimensional (2D) Networks: 2D, or layered, structures can be formed by linking 1D chains or through direct assembly. The reaction of MnCl₂ with the luminescent ligand 4-([4,2′:6′,4″-terpyridin]-4′-yl)-N,N-diphenylaniline via two-solvent interdiffusion resulted in a 2D layered coordination polymer. tandfonline.com Another 2D manganese(II) coordination polymer was constructed hydrothermally using manganese acetate and mixed ligands, forming a layered structure where adjacent Mn(II) ions are bridged by the organic ligands. tandfonline.com

Three-Dimensional (3D) Networks: 3D frameworks are created when the coordination extends in all directions. A new 3D manganese(II) coordination polymer was synthesized from MnCl₂·4H₂O and 2,6-naphthalenedicarboxylic acid under ambient conditions. researchgate.net Similarly, 3D manganese(II) coordination polymers based on m-pyridinecarboxylates have been synthesized under hydrothermal conditions, resulting in complex frameworks. acs.orgcapes.gov.br Solvothermal reactions of hydrated manganese nitrate (B79036) with isophthalic acid and adenine (B156593) have also yielded a 3D framework based on Mn₆ secondary building units. rawdatalibrary.net

Table 2: Examples of Coordination Polymers Synthesized from Manganese Precursors
DimensionalityManganese PrecursorLigand(s)Synthesis ConditionReference
1DMn(NO₃)₂1,5-bis(pyridine-4-yl methylene) carbonohydrazide, KSCNSolvothermal nih.gov
2DMnCl₂4-([4,2′:6′,4″-terpyridin]-4′-yl)-N,N-diphenylanilineTwo-solvent interdiffusion tandfonline.com
2DManganese Acetate5.5′-(benzene)-1,4-diyl)-bis(oxy) diterphthalic acid, 2,2′-bipyridineHydrothermal tandfonline.com
3DMnCl₂·4H₂O2,6-naphthalenedicarboxylic acidAmbient researchgate.net
3DMn(ClO₄)₂·6H₂O3-cyanopyridineHydrothermal acs.org
3DManganese NitrateIsophthalic acid, AdenineSolvothermal rawdatalibrary.net

Mixed-ligand complexes contain more than one type of ligand coordinated to the central metal ion. The synthesis of these complexes allows for the fine-tuning of the properties of the resulting compound. Manganese(II) chloride serves as a starting material for such syntheses. For example, four new mixed-ligand complexes of manganese(II) with the general formula [Mn(pa)(L)(H₂O)] were synthesized by reacting MnCl₂·4H₂O with picolinic acid (paH) and a second ligand (LH), which was varied among acetoacetanilide, o-acetoacetanisidide, o-acetoacetotoluidide, or ethylacetoacetate, in an aqueous-ethanol medium. researchgate.net In another example, a 2D coordination polymer was constructed using manganese acetate with two different ligands: 5.5′-(benzene)-1,4-diyl)-bis(oxy) diterphthalic acid and the auxiliary ligand 2,2′-bipyridine. tandfonline.com This approach demonstrates the versatility of using multiple ligands to build complex architectures with potentially novel properties.

Reactions with Chloride Abstracting Agents in Non-Aqueous Media

Manganese (II) chloride serves as a versatile precursor in coordination chemistry, often utilized in non-aqueous media to synthesize a variety of manganese complexes. While it is a weak Lewis acid, its reactivity can be significantly enhanced in the presence of chloride abstracting agents. wikipedia.org This process typically involves the removal of one or more chloride ligands from the manganese coordination sphere, facilitating the entry of other ligands.

In non-aqueous solvents like tetrahydrofuran (B95107) (THF), manganese dichloride can be solubilized to form complexes such as MnCl₂(THF)₂, which is a more reactive starting material for synthesis. wiley-vch.de The abstraction of chloride ligands is a key step in the formation of cationic manganese complexes. This can be achieved by reacting MnCl₂ with salts of non-coordinating anions, where the cation effectively sequesters the chloride. For instance, the use of silver salts (e.g., AgBF₄, AgPF₆) would lead to the precipitation of silver chloride (AgCl), a common strategy to generate a vacant coordination site on the metal center, thereby driving the reaction forward.

Similarly, reactions of manganese (II) halides with organolithium or organomagnesium compounds can be viewed as involving a form of chloride abstraction, where the formation of stable salts like lithium chloride (LiCl) or magnesium chloride (MgCl₂) provides the thermodynamic driving force for the transmetalation reaction. wikipedia.orgresearchgate.net This principle is fundamental to the generation of organomanganese reagents.

Mechanochemical Approaches in Manganese Complex Synthesis

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, presents a solvent-free and efficient alternative to traditional solution-based synthesis. In the context of manganese chemistry, mechanochemical methods have been successfully employed to generate organomanganese nucleophiles. A notable development is the synthesis of various arylmanganese reagents through the ball-milling of commercially available, unactivated manganese metal with aryl halides. rsc.org

This approach is significant because conventional methods for preparing such reagents often require the use of "activated manganese," known as Rieke manganese. The preparation of Rieke manganese itself is a solution-based process that involves the reduction of anhydrous manganese(II) chloride with an alkali metal, such as lithium, in THF. wikipedia.org The mechanochemical protocol bypasses the need for this pre-activation step and the use of bulk solvents, making the synthesis more direct and environmentally benign. rsc.org These ball-milled arylmanganese nucleophiles can then be used directly in one-pot reactions, such as additions to electrophiles or in palladium-catalyzed cross-coupling reactions. rsc.org

This compound in Materials Synthesis Pathways

Precursor Role in Manganese Oxide Nanoparticle Synthesis via Precipitation Methods

Manganese dichloride is a widely used precursor for the synthesis of manganese oxide (MnOₓ) nanoparticles due to its accessibility and solubility. The co-precipitation method is a common, simple, and cost-effective technique for this purpose. researchgate.netijnc.ir This bottom-up approach allows for control over the size and morphology of the resulting nanoparticles. ias.ac.in

The general procedure involves dissolving manganese dichloride in a solvent, followed by the addition of a precipitating agent. This leads to the formation of a manganese-containing precipitate, which is subsequently treated, often by calcination, to yield the desired manganese oxide nanoparticles. ijnc.irjetir.org The choice of solvent, precipitating agent, and reaction conditions such as temperature and pH plays a crucial role in determining the final product's characteristics, including its crystalline phase (e.g., α, β, δ-MnO₂). ias.ac.injetir.org

Table 1: Synthesis of Manganese Oxide Nanoparticles from MnCl₂ via Precipitation
Manganese PrecursorSolvent/MediumPrecipitating/Reacting AgentResulting MaterialKey Findings
Manganese (II) chlorideDouble Distilled WaterLiquor ammonia (B1221849) (NH₃), Ethylene glycolMnO₂ nanoparticlesCo-precipitation method yielded nanoparticles with an average size >100 nm. jetir.org
Manganous sulphate (alternative to MnCl₂)WaterSodium hydroxide (B78521) (NaOH)MnO nanoparticlesA simple, cost-effective co-precipitation method was developed. researchgate.netijnc.ir
Manganese (II) chloridePolyol mediumHydrogen peroxide (H₂O₂)δ-MnO₂Microwave heating was used to prepare the δ-phase of MnO₂. ias.ac.in

Integration into Polymeric Composite Films for Advanced Applications

Manganese dichloride is incorporated into polymer matrices to create composite films with tailored properties for various advanced applications. The addition of this inorganic salt as a filler can significantly modify the mechanical, thermal, and optical characteristics of the host polymer. jcbsc.orgjournalijdr.com

Table 2: Effects of MnCl₂ on Polymer Composite Film Properties
Polymer MatrixMnCl₂ FormProperty StudiedObserved Effect
Polyvinyl alcohol (PVA)MnCl₂·4H₂OMechanical PropertiesFracture energy increased with MnCl₂ content; hardness showed an initial increase then a decrease. jcbsc.org
Polyvinyl alcohol (PVA)MnCl₂·4H₂OThermal & Dielectric PropertiesUnsystematic increase in glass transition and melting points; dielectric constant and loss decreased with frequency but increased with MnCl₂ content. journalijdr.com
PVA/PVP BlendMnCl₂Structural PropertiesDecreased degree of crystallinity with increasing MnCl₂ concentration, indicating intermolecular interactions. researchgate.net

Doping of Perovskite Nanocrystals for Optical Property Enhancement

The introduction of manganese ions (Mn²⁺), often from a manganese dichloride precursor, as a dopant in halide perovskite nanocrystals (NCs) is a key strategy for enhancing their optical and electronic properties. nih.govresearchgate.net This doping process can lead to improved stability, novel light-emission characteristics, and finely tuned electronic band structures. nih.govnih.gov

One of the significant effects of Mn²⁺ doping is the creation of new radiative recombination pathways. In CsPbCl₃ NCs, for example, Mn²⁺ doping results in a characteristic orange emission from the dopant itself, alongside influencing the excitonic properties of the host nanocrystal. nih.gov Research has shown that Mn²⁺ doping can induce the formation of Ruddlesden-Popper defects, which leads to quantum confinement within the host NCs and a blue shift of the excitonic transition. nih.gov

Furthermore, in bismuth-based perovskite NCs (Cs₃Bi₂I₉), Mn²⁺ doping has been demonstrated to facilitate a more straightforward synthesis by inhibiting the formation of impurity phases. nih.govresearchgate.net This doping also systematically deepens the valence band level of the host NCs, which in solar cell applications translates to a higher open-circuit voltage and longer electron lifetime. nih.govresearchgate.net

Table 3: Impact of Manganese Doping on Perovskite Nanocrystal Properties
Perovskite HostEffect of Mn²⁺ DopingResulting Property Enhancement
CsPbCl₃Induces Ruddlesden-Popper defects, leading to quantum confinement.Causes a blue shift and broadening of the excitonic transition; introduces Mn²⁺-related orange emission. nih.gov
Cs₃Bi₂I₉ (Bismuth-based)Inhibits impurity phase formation during synthesis; deepens the valence band level.Promotes facile synthesis and results in higher open-circuit voltage in solar cells. nih.govresearchgate.net
Halide Perovskites (General)Enhances stability and modulates charge carrier dynamics.Enables novel optical properties for various optoelectronic applications. nih.gov

Development of Organomanganese Compounds

Anhydrous manganese(II) chloride is a cornerstone starting material for the synthesis of a wide array of organomanganese compounds. wikipedia.orgwikipedia.org These reagents are valuable in organic synthesis for their ability to form carbon-carbon bonds with high chemoselectivity. The most common route to organomanganese(II) complexes is through the transmetalation of MnCl₂ with more reactive organometallic reagents, such as organolithium (RLi) or Grignard (RMgX) compounds. wiley-vch.dewikipedia.org

The stoichiometry of the reaction dictates the type of organomanganese species formed, which can range from mixed organomanganese halides (RMnX) to homoleptic dialkylmanganese (R₂Mn) and even more complex organomanganates ([R₃Mn]⁻ or [R₄Mn]²⁻). wikipedia.org Due to the low solubility of MnCl₂ in common ethereal solvents like THF, its reactivity can be limited. To overcome this, it is often converted into more soluble forms, such as the THF adduct MnCl₂(THF)₂ or by using it in a complex with lithium chloride (MnCl₂·2LiCl), which enhances its solubility and reactivity towards organometallic reagents. wiley-vch.deresearchgate.net

Furthermore, MnCl₂ is the precursor for preparing highly reactive "activated manganese" (Rieke manganese), which is capable of reacting directly with organic halides under mild conditions. wikipedia.org This demonstrates the central role of manganese dichloride in accessing the diverse chemistry of organomanganese reagents.

Green Synthetic Routes for Metal-Organic Frameworks (MOFs)

The development of environmentally benign and sustainable methods for the synthesis of Metal-Organic Frameworks (MOFs) is a critical area of research, aligning with the principles of green chemistry. These approaches aim to reduce energy consumption, minimize or eliminate the use of hazardous solvents, and shorten reaction times compared to traditional solvothermal and hydrothermal methods. Key green synthetic strategies for producing manganese-based MOFs, including those derived from manganese dichloride, involve microwave-assisted synthesis, electrochemical methods, sonochemical synthesis, and mechanochemistry. researchgate.netrsc.orgmdpi.com These techniques offer significant advantages in terms of efficiency, cost-effectiveness, and environmental impact.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for the rapid and efficient synthesis of MOFs. rsc.org This method utilizes the direct interaction of microwaves with the polar molecules in the reaction mixture, leading to uniform and rapid heating that significantly accelerates nucleation and crystal growth. researchgate.netrsc.org The primary benefits include drastically reduced reaction times, often from days to minutes, and the potential to produce nanostructured materials with controlled morphology. acs.org

A notable example is the synthesis of nanorods of a manganese-terephthalate MOF, Mn(BDC)(H₂O)₂, using manganese(II) chloride (MnCl₂) as the metal source. Research has demonstrated that this MOF can be synthesized using a surfactant-assisted procedure with microwave heating. The reaction, conducted at 120 °C for just 10 minutes, successfully produced nanorods that were identical in phase and similar in morphology to those obtained through a much slower 18-hour room temperature reaction. acs.org This highlights the profound efficiency of microwave-assisted synthesis in producing manganese-based MOFs.

Table 1: Comparison of Synthesis Methods for Mn(BDC)(H₂O)₂ MOF

Parameter Microwave-Assisted Method Room Temperature Microemulsion
Manganese Source MnCl₂ MnCl₂
Organic Linker Terephthalic Acid (BDC) Terephthalic Acid (BDC)
Temperature 120 °C Room Temperature
Reaction Time 10 minutes 18 hours
Product Nanorods Nanorods

Data sourced from research on manganese-containing nanoscale metal-organic frameworks. acs.org

Electrochemical Synthesis

Electrochemical synthesis represents a highly efficient and green alternative for producing MOFs. This method typically involves the anodic dissolution of a metal electrode (in this case, manganese) in a solution containing the organic linker and an electrolyte. rsc.orgrsc.org A key advantage of this technique is that it eliminates the need for metal salt precursors, such as manganese dichloride, as the metal ions are supplied in-situ from the bulk metal. rsc.org This can reduce costs and simplify purification processes.

The synthesis of a manganese-diaminobenzenedicarboxylate MOF, Mn-DABDC, showcases the effectiveness of this approach. In this process, manganese metal strips act as the anode, which oxidizes to produce Mn²⁺ ions that then coordinate with the organic linker dissolved in the electrolyte solution. rsc.org Researchers have optimized various parameters to maximize yield and crystallinity.

Table 2: Optimized Parameters for Electrochemical Synthesis of Mn-DABDC MOF

Parameter Optimal Condition
Current Density 70 mA
Electrolyte 2.7 mmol NaNO₃ in 30 ml DMF
Reaction Time 2 hours
Product Yield 93%

Data sourced from studies on the efficient electrochemical synthesis of manganese-based MOFs. rsc.orgrsc.org

This method is not only fast, achieving high yields in just a couple of hours, but it is also more sustainable as the electrolyte solution can potentially be recycled. rsc.orgrsc.org

Sonochemical Synthesis

Sonochemical methods utilize high-intensity ultrasound irradiation to induce the formation, growth, and collapse of cavitation bubbles in a liquid medium. This process generates localized hot spots with extremely high temperatures and pressures, which accelerates chemical reactions and promotes the formation of nanostructured materials. rsc.orgnih.gov The application of ultrasound has been shown to be a rapid and effective method for synthesizing MOFs, often at room temperature, which significantly reduces energy consumption. rsc.org

For instance, a manganese-based MOF nanostructure, designated UoB-4, was successfully prepared using ultrasound irradiation with a Schiff base organic linker. rsc.org This green synthetic route yields products with high catalytic and antibacterial potential. While specific studies detailing the sonochemical synthesis of MOFs directly from this compound were not highlighted in the reviewed literature, the method's proven success with other manganese precursors and its inherent green advantages make it a highly relevant and promising route. rsc.orgnih.gov The benefits include short reaction times, production of homogeneous nano-sized crystals, and high yields. nih.gov

Mechanochemical Synthesis

Mechanochemistry involves inducing chemical reactions through mechanical force, such as grinding or milling, in the absence of or with minimal amounts of solvent. This approach is inherently green as it drastically reduces or eliminates the need for potentially toxic solvents, thereby minimizing waste generation. The reactions are typically carried out at room temperature, offering significant energy savings.

This technique has been successfully applied to the synthesis of various MOFs by grinding the metal oxide or salt with the organic linker. The process can transform starting materials into crystalline MOF structures, and further grinding can even lead to phase transitions, sometimes forming denser polymorphs not accessible through conventional solvothermal methods. While the surveyed literature did not provide a specific instance of a manganese MOF synthesized from manganese dichloride via mechanochemistry, the fundamental principles of this solvent-free method establish it as a key green alternative for MOF production.

Elucidation of Crystal and Molecular Structures

Single-Crystal X-ray Diffraction Studies of Manganese Dichloride Monohydrate and its Derivatives

Single-crystal X-ray diffraction has been the definitive method for elucidating the precise three-dimensional arrangement of atoms in this compound.

Crystallographic studies have successfully determined that this compound (MnCl₂·H₂O) crystallizes in the orthorhombic space group Pnma (No. 62), with four formula units (Z = 4) per unit cell. acs.orgacs.orgnih.gov This space group is characterized by three mutually perpendicular two-one screw axes and is centrosymmetric. ucl.ac.uk The determination of this specific space group is crucial for defining the symmetry operations that describe the crystal lattice. researchgate.netatomic-scale-physics.de The lattice parameters for MnCl₂·H₂O have been precisely measured, providing the dimensions of the unit cell. acs.orgacs.org

Table 1: Crystallographic Data for this compound and its Deuterated Analog

Compound Space Group a (Å) b (Å) c (Å) Cell Volume (ų) Source(s)
MnCl₂·H₂O Pnma 9.0339(1) 3.68751(5) 11.5385(2) 384.38(1) acs.orgacs.org
MnCl₂·D₂O Pnma ~9.034 ~3.688 ~11.539 ~384.4 acs.orgacs.org

A remarkable feature of the MnCl₂·H₂O structure is the presence of an unusual, possibly unique, double chain motif. acs.orgacs.orgnih.gov This structure arises from a rearrangement of the well-known pseudo-octahedral coordination geometry observed in the related dihydrate compound, MnCl₂·2H₂O, which features simpler single chains of chloride-bridged metal ions. acs.org In the monohydrate, each manganese(II) center is coordinated in a pseudo-octahedral fashion, but the connectivity between these octahedra forms a distinctive double chain that runs through the crystal lattice. acs.orgnih.gov This structural arrangement is a key factor in rationalizing the lower-dimensional magnetic properties of the monohydrate compared to the three-dimensional magnetic lattice of the dihydrate. acs.orgacs.org

Advanced Structural Analysis of Manganese(II) Coordination Environments

Beyond the parent hydrate (B1144303), the coordination chemistry of Manganese(II) is rich and varied, commonly featuring distorted octahedral geometries shaped by ligand properties and intermolecular forces.

The Mn(II) ion, with its high-spin d⁵ electronic configuration, does not exhibit a Jahn-Teller effect, yet its complexes frequently display distorted octahedral coordination geometries. bendola.comwikipedia.org This distortion is typically imposed by the steric and electronic constraints of the coordinating ligands. In numerous ligand-bound complexes, the Mn(II) center is six-coordinate, forming a distorted octahedron. scientific.netresearchgate.netnih.govresearchgate.netnih.gov

For example, in a complex with ethylvanillinate, the Mn(II) atom is coordinated by two anions and two water molecules in a distorted octahedral arrangement. scientific.net Similarly, complexes with N-donor ligands like quinoline-based tripodal ligands or pyridine (B92270) N-oxide derivatives also show pseudo-octahedral environments around the Mn(II) atoms. nih.govnih.govresearchgate.netnih.gov The distortion from ideal octahedral symmetry is often caused by the specific bite angles of chelating ligands and varying Mn-O and Mn-N bond lengths. nih.govnih.gov

Table 2: Selected Bond Distances in Manganese(II) Complexes with Distorted Octahedral Geometry

Complex Ligands Bond Type Bond Length (Å) Source(s)
[Mn(C₉H₉O₃)₂(H₂O)₂] Ethylvanillinate, Water Mn-O (ethyl) 2.3988(15) scientific.net
Mn-O (hydroxyl) 2.0675(13) scientific.net
[Mn(phen)₂(Cl)₂] 1,10-phenanthroline, Chloride Mn-N 2.281(3) - 2.369(4) nih.gov
[MnCl₂(PNO)(H₂O)]ₙ Pyridine N-oxide, Chloride, Water Mn-O (PNO bridge) 2.177(3) - 2.182(3) nih.gov
[Mn₂Cl₄(3MePNO)₂(H₂O)₄] 3-Methylpyridine (B133936) N-oxide, Chloride, Water Mn-Cl 2.4601(5) - 2.4903(19) nih.gov

The crystal packing of manganese(II) complexes is significantly influenced by non-covalent intermolecular interactions, which guide the assembly of individual complex molecules into larger supramolecular architectures. researchgate.netmdpi.com Hydrogen bonding is a predominant force in these assemblies. scientific.netnih.govmdpi.com Interactions such as C-H···Cl, O-H···O, and N-H···X (where X is an anion) link adjacent complex units, stabilizing the crystal lattice and often forming one-dimensional chains or two-dimensional layers. nih.govmdpi.comrsc.org

Hydrogen Bonding Networks in Solid-State Structures

The crystal structure of this compound (MnCl₂·H₂O) is distinct from the more common dihydrate and tetrahydrate forms. wikipedia.orgnih.gov Research has successfully determined its crystal structure, revealing an unusual double chain arrangement. nih.gov MnCl₂·H₂O crystallizes in the orthorhombic space group Pnma, with four formula units (Z = 4) per unit cell. nih.gov

The precise arrangement within the double chain structure results from a rearrangement of the single chains found in the corresponding dihydrate. nih.gov This structural motif is considered highly unusual among 3d transition metal dichloride monohydrates. nih.gov

Table 1: Crystallographic Data for this compound (MnCl₂·H₂O)

Parameter Value
Crystal System Orthorhombic
Space Group Pnma
a (Å) 9.0339(1)
b (Å) 3.68751(5)
c (Å) 11.5385(2)
Z 4

Data sourced from Pagola et al. (2013). nih.gov

Comparative Structural Analysis Techniques

Determining complex crystal structures, especially for materials that are difficult to crystallize into large single crystals, often requires a combination of advanced analytical methods.

Application of Microcrystal Electron Diffraction (microED) in Conjunction with X-ray Powder Diffraction (XRPD) for Related Materials

The structural analysis of materials related to this compound, such as manganese-based metal-organic frameworks (MOFs), demonstrates the power of combining Microcrystal Electron Diffraction (microED) with X-ray Powder Diffraction (XRPD). iucr.orgnih.gov These two techniques provide complementary information that can be essential for ab initio structure determination. nih.gov

XRPD is a foundational technique used for identifying crystalline phases in a bulk sample. iucr.org It provides a diffraction pattern that is a fingerprint of the material's crystal structure. For new materials, the crystal structures can sometimes be solved directly from high-quality XRPD data. iucr.orgnih.gov

MicroED, a cryo-electron microscopy technique, has emerged as a powerful tool for structural biology and materials science. nih.gov Its primary advantage is the ability to determine atomic-resolution structures from nanocrystals, which are billions of times smaller than those required for conventional single-crystal X-ray diffraction. nih.govhhu.de This is particularly useful for materials that only form microcrystalline powders. iucr.org Unlike XRPD, which analyzes a bulk powder, microED analyzes individual microcrystals, providing three-dimensional reciprocal lattice data that is more akin to single-crystal diffraction. iucr.org

In the study of manganese-containing MOFs, for instance, XRPD is first used to identify the crystalline phases present in the synthesized powder. iucr.org Subsequently, microED can be applied to single microcrystals within that powder to solve the novel crystal structure at an atomic level. iucr.orgnih.gov This combined approach leverages the bulk phase identification capability of XRPD and the single-crystal-like data acquisition of microED from otherwise intractable samples.

Table 2: Comparison of XRPD and microED Techniques

Feature X-ray Powder Diffraction (XRPD) Microcrystal Electron Diffraction (microED)
Principle Diffraction of X-rays by a bulk powder sample. Diffraction of electrons by single nanocrystals. nih.gov
Sample Requirement Homogeneous, microcrystalline powder. iucr.org Extremely small single crystals (nanometer to micrometer scale). nih.gov
Data Type One-dimensional pattern (intensity vs. 2θ). Three-dimensional reciprocal lattice data from a single crystal. iucr.org
Primary Use Phase identification, unit cell determination, analysis of bulk crystallinity. iucr.org Ab initio structure determination from single nanocrystals. nih.govnih.gov
Key Advantage Provides information about the bulk sample and is widely accessible. Can solve structures from crystals far too small for X-ray methods. hhu.de

This table synthesizes information from multiple sources. iucr.orgnih.govnih.govhhu.de

Advanced Spectroscopic and Computational Investigations

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy probes the quantized vibrational states of molecules. By analyzing the absorption or scattering of radiation, specific vibrational modes associated with chemical bonds and functional groups can be identified, offering a fingerprint of the molecular structure.

The IR spectra of hydrated metal chlorides are typically characterized by distinct regions corresponding to the vibrations of the water molecule. nih.gov The O-H stretching vibrations (ν(H₂O)) appear as broad bands at higher wavenumbers, typically in the 3000-3600 cm⁻¹ range. The H-O-H bending mode (δ(H₂O)) is observed around 1600-1650 cm⁻¹. The presence of hydrogen bonding within the crystal lattice, where water molecules link adjacent chains, can cause these bands to broaden and shift. e3s-conferences.orgresearchgate.net

Lower frequency regions of the spectrum contain information about the metal-ligand bonds. Librational modes of the coordinated water (rocking, wagging, and twisting) can appear in the 500-900 cm⁻¹ range. e3s-conferences.org Vibrations corresponding to the Mn-O and Mn-Cl stretches are expected at even lower frequencies, typically below 400 cm⁻¹. In related manganese hydroxide (B78521) chlorides, Mn-O distances are indicative of strong ligand binding. researchgate.net Studies of gas-phase Mn²⁺(H₂O) complexes show that cation binding significantly increases the IR intensities of water vibrations and shifts them to lower frequencies compared to free water. nih.gov

A representative table of IR bands observed for manganese dichloride tetrahydrate, which serves as a proxy for the monohydrate, is provided below.

Table 1: Representative FT-IR Vibrational Frequencies for Hydrated Manganese Dichloride

Vibrational Mode Approximate Wavenumber (cm⁻¹) Compound Reference
O-H Stretching (ν) ~3400 (broad) MnCl₂·4H₂O chemicalbook.com
H-O-H Bending (δ) ~1620 MnCl₂·4H₂O chemicalbook.com
Water Librational Modes 500 - 900 General for Hydrates e3s-conferences.org
Mn-O / Mn-Cl Stretching < 400 General for Mn Complexes researchgate.net

Fourier Transform Raman (FT-Raman) spectroscopy complements FT-IR by probing vibrational modes that induce a change in molecular polarizability. It is particularly effective for analyzing low-frequency vibrations, such as those involving metal-halogen bonds. For manganese dichloride monohydrate, Raman spectroscopy can provide detailed information on the Mn-Cl bonds and the lattice structure.

Data for manganese dichloride tetrahydrate shows distinct Raman-active modes. nih.gov Studies on molten MnCl₂-CsCl mixtures indicate that the spectra are sensitive to the coordination environment of the Mn²⁺ ion, distinguishing between octahedral and tetrahedral geometries. scispace.com In aqueous solutions of MnCl₂, a broad, weak peak observed around 355 cm⁻¹ is attributed to the vibrational modes of hydrated Mn²⁺ ions. ualberta.ca For solid samples, modes above 500 cm⁻¹ are typically dominated by Mn-O stretching and O-Mn-O bending motions within MnO₆ octahedra, while modes in the 100-500 cm⁻¹ range are due to more complex, mixed motions of the MnO₆ units. rruff.info The Mn-Cl stretching vibrations are expected in the lower frequency part of this range.

Table 2: Representative FT-Raman Frequencies for Hydrated Manganese Dichloride

Vibrational Mode Approximate Wavenumber (cm⁻¹) Compound Reference
Mn-O Stretching / O-Mn-O Bending > 500 General for Mn Oxides rruff.info
Mixed MnO₆ / Mn-Cl Modes 100 - 500 General for Mn Oxides rruff.info
Hydrated Mn²⁺ (aq) ~355 MnCl₂ solution ualberta.ca

Electronic Spectroscopy for Optical and Electronic Properties

Electronic spectroscopy investigates the transitions between different electronic energy levels within an atom or molecule upon absorption or emission of electromagnetic radiation. This provides critical data on optical properties, color, and the electronic structure of d-orbitals in transition metal complexes like this compound.

The pale pink color of Mn(II) compounds is a direct consequence of their electronic structure. wikipedia.org The Mn²⁺ ion has a high-spin d⁵ electron configuration, meaning all five d-orbitals are singly occupied. Electronic transitions between d-orbitals (d-d transitions) are thus spin-forbidden, resulting in very low absorption intensities. docbrown.info

The UV-Vis-NIR absorption spectrum of manganese dichloride dihydrate (MnCl₂·2H₂O), a close structural analog to the monohydrate, has been studied in detail. researchgate.net These spectra show weak absorption bands corresponding to the spin-forbidden transitions from the ⁶A₁g ground state to various quartet (⁴G, ⁴P, ⁴D, ⁴F) excited states. The crystal field of the surrounding ligands (four chloride ions and two water molecules in a pseudo-octahedral arrangement) lifts the degeneracy of these states. For instance, absorption lines corresponding to the ⁶A₁g to ⁴T₂g(II) transition are observed in the 27,000 cm⁻¹ region for the dihydrate. researchgate.net The intensity of these absorption bands in bridged compounds like MnCl₂·2H₂O is found to be an order of magnitude stronger than in systems with isolated Mn²⁺ ions, suggesting cooperative effects. researchgate.net

Table 3: Principal Electronic Transitions for Hydrated Mn(II) Chloride

Transition Approximate Energy (cm⁻¹) Compound Reference
⁶A₁g → ⁴T₁g(G) ~19,000 General Mn(II) Octahedral docbrown.info
⁶A₁g → ⁴T₂g(G) ~23,000 General Mn(II) Octahedral docbrown.info
⁶A₁g → ⁴A₁g(G), ⁴E_g(G) ~25,000 General Mn(II) Octahedral docbrown.info
⁶A₁g → ⁴T₂g(D) ~27,000 MnCl₂·2H₂O researchgate.net
⁶A₁g → ⁴E_g(D) ~29,500 General Mn(II) Octahedral docbrown.info

Manganese(II) complexes are known for their luminescence properties, which are highly sensitive to the coordination environment. researchgate.net The emission typically originates from the spin-forbidden ⁴T₁ (⁴G) → ⁶A₁ (⁶S) transition. rsc.orgrsc.org The energy of this transition, and thus the color of the emitted light, is strongly dependent on the crystal field strength and coordination number of the Mn²⁺ ion. researchgate.netresearchgate.net

In general, Mn(II) in a weak tetrahedral crystal field (e.g., with four chloride ligands) exhibits green luminescence. rsc.orgresearchgate.net Conversely, Mn(II) in a stronger octahedral crystal field, such as the pseudo-octahedral environment in this compound provided by chloride and water ligands, is expected to show a characteristic red or orange-red emission. researchgate.netresearchgate.net This shift to lower energy (red emission) in octahedral coordination is due to a larger crystal field splitting, which lowers the energy of the ⁴T₁ excited state. While specific photoluminescence spectra for MnCl₂·H₂O were not found in the reviewed literature, studies on various manganese(II) chloride complexes confirm this trend. rsc.orgresearchgate.net The luminescence can be quenched by the presence of other transition metal ions, with studies showing that even trace amounts of cobalt(II) can quench the emission in MnCl₂ through rapid energy transport.

Electron Energy-Loss Spectroscopy (EELS) performed in a transmission electron microscope is a high-spatial-resolution technique that probes local electronic structure and elemental composition. wikipedia.orgarxiv.org For manganese compounds, the Mn L₂,₃-edges, which arise from the excitation of 2p electrons to unoccupied 3d orbitals, are of particular interest. globalsino.com The shape and position of these "white lines" are a sensitive fingerprint of the Mn oxidation state and coordination environment. eels.inforesearchgate.net

Table 4: Key EELS Features for this compound

Feature Description Approximate Value / Characteristic Reference
Mn L₃ Edge Excitation from 2p₃/₂ → 3d ~640 eV eels.info
Mn L₂ Edge Excitation from 2p₁/₂ → 3d ~651 eV eels.info
L₃/L₂ Ratio Intensity ratio sensitive to oxidation state High value characteristic of Mn(II) globalsino.comaip.org
Crystal-Field Splitting (10Dq) Measured from L₃ multiplet structure 0.41 eV researchgate.net

Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) Studies

As a paramagnetic compound, this compound is amenable to study by both NMR and EPR spectroscopy, which probe the magnetic environments of atomic nuclei and unpaired electrons, respectively.

Nuclear Magnetic Resonance (NMR)

The paramagnetic Mn(II) ion profoundly influences the nuclear magnetic resonance properties of its environment. nih.gov In aqueous solutions, MnCl₂ drastically shortens the longitudinal (T₁) and transverse (T₂) relaxation times of water protons (¹H). nih.govfrontiersin.org This effect is concentration-dependent and forms the basis of its use as a contrast agent in magnetic resonance imaging (MRI). nih.govfrontiersin.org The efficiency with which a paramagnetic agent enhances relaxation rates is quantified by its relaxivity (r₁ and r₂), measured in units of s⁻¹mM⁻¹. Studies on MnCl₂ solutions have quantified these values, demonstrating a linear relationship between relaxation rates (1/T₁ and 1/T₂) and the molar concentration of the salt.

Table 1: Proton Relaxivities of Manganese Dichloride in Aqueous Solution

This table shows the measured relaxivity values for the Mn(II) ion at a specific magnetic field strength, indicating its effectiveness at altering proton relaxation times. Data is derived from studies quantifying the relationship between MnCl₂ concentration and NMR relaxation rates. researchgate.net

ParameterValue (s⁻¹mM⁻¹)Magnetic Field (Tesla)
r₁ (Longitudinal Relaxivity)7.71.5
r₂ (Transverse Relaxivity)62.51.5

The significant difference between r₂ and r₁ relaxivities is a characteristic feature of Mn(II) complexes. researchgate.net NMR studies of MnCl₂ solutions reveal that the transverse relaxation time (T₂) is particularly sensitive to the presence of Mn²⁺ ions. researchgate.net This strong paramagnetic relaxation enhancement is a direct consequence of the fluctuating magnetic fields generated by the unpaired electrons of the Mn(II) center interacting with the surrounding protons.

Electron Paramagnetic Resonance (EPR)

Electron Paramagnetic Resonance (EPR) spectroscopy is a defining technique for studying manganese-containing systems due to the presence of unpaired electrons. nih.gov The high-spin d⁵ configuration of the Mn(II) ion (S=5/2) gives rise to characteristic and complex EPR spectra. nih.govresearchgate.net The spectrum for a Mn(II) complex is typically dominated by a central six-line pattern. nih.gov This pattern arises from the hyperfine coupling interaction between the electron spin and the nuclear spin of the ⁵⁵Mn isotope (I=5/2, 100% natural abundance). nih.gov

The precise features of the EPR spectrum are described by a spin Hamiltonian, which includes terms for the electron Zeeman interaction, zero-field splitting (ZFS), and the hyperfine interaction. nih.govcmu.edu

g-value: For high-spin Mn(II) complexes, the Zeeman interaction is nearly isotropic, with g-values very close to the free-electron value of ~2.0. researchgate.net

Zero-Field Splitting (ZFS): In complexes with low symmetry, the spin sublevels are split even in the absence of an external magnetic field. This ZFS, described by the axial (D) and rhombic (E) parameters, significantly affects the shape and breadth of the EPR spectrum. researchgate.net For chloro-Mn(II) complexes, the ZFS is primarily influenced by the anionic halide ligand. researchgate.net

Hyperfine Coupling (A): The interaction between the electron and nuclear spins gives rise to the characteristic hyperfine splitting.

Table 2: Representative EPR Spin Hamiltonian Parameters for Mn(II) Systems

This table provides typical parameters obtained from simulating the EPR spectra of Mn(II) complexes. While not specific to the monohydrate solid, they are representative of Mn(II) in similar coordination environments and illustrate the key values derived from EPR analysis. nih.gov

ParameterTypical Value RangeDescription
g (g-value)~2.00Electron Zeeman interaction tensor component.
D (Axial ZFS)0.01 - 0.3 cm⁻¹Axial zero-field splitting parameter.
E (Rhombic ZFS)0 - D/3Rhombic zero-field splitting parameter.
A (Hyperfine Coupling)~240 - 280 MHz (~80-95 G)Isotropic hyperfine coupling constant for ⁵⁵Mn.

In solid-state powders, intermolecular dipolar interactions can lead to a broadening of the spectral lines, sometimes obscuring the hyperfine structure. researchgate.net

Computational Chemistry Approaches

Computational chemistry provides powerful tools to complement experimental findings, offering a molecular-level understanding of the structure, electronics, and intermolecular forces that govern the properties of this compound.

Density Functional Theory (DFT) is a quantum mechanical method widely used to predict the ground-state properties of molecules and materials. youtube.com For a crystalline solid like this compound, DFT calculations can be employed to determine its equilibrium geometry by minimizing the total energy of the system. This involves systematically adjusting the positions of all atoms in the unit cell until the forces on each atom are negligible. The resulting optimized structure provides theoretical values for lattice parameters, bond lengths, and bond angles, which can be directly compared with experimental data from X-ray diffraction.

Furthermore, once the equilibrium geometry is found, DFT calculations can be used to compute the vibrational frequencies of the crystal lattice. This is achieved by calculating the second derivatives of the energy with respect to atomic displacements. The resulting vibrational modes and their corresponding frequencies can be compared with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral features to specific atomic motions, such as Mn-Cl stretches, Mn-O stretches, and the librational modes of the water molecule. nih.gov

To understand the electronic properties and reactivity of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. scirp.orggrowingscience.com TD-DFT is an extension of DFT used to describe electronic excited states. scirp.org A key application of this method is the calculation of the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). growingscience.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. acs.orgirjweb.com

A large HOMO-LUMO gap implies high stability and low chemical reactivity.

A small HOMO-LUMO gap suggests that the molecule is more polarizable and more readily undergoes electronic transitions, indicating higher reactivity.

TD-DFT calculations can predict the electronic absorption spectra by identifying the energies of transitions from occupied to unoccupied orbitals. scirp.org For this compound, these calculations would reveal the nature of its electronic structure, distinguishing between metal-centered, ligand-centered, or charge-transfer transitions.

The crystal structure of this compound is defined by a network of supramolecular interactions, particularly the hydrogen bonds involving the coordinated water molecule. Computational modeling, using methods like DFT or Ab Initio Molecular Dynamics (AIMD), is essential for characterizing this network. nih.govmdpi.com

These simulations can model the interactions between the water molecule, the manganese ion, and the chloride ions. DFT calculations can precisely determine the geometry and strength of individual hydrogen bonds. nih.gov For instance, studies on similar hydrated systems have used DFT to calculate key hydrogen bond parameters. nih.gov The hydrogen bonding in the related compound manganese dichloride tetrahydrate involves links between the coordinated water molecules and the chloride ions, forming a complex three-dimensional network. researchgate.net A similar network of interactions, where the single water molecule acts as a hydrogen bond donor to adjacent chloride ions, is expected in the monohydrate structure.

Table 3: Representative Hydrogen Bond Parameters from DFT Calculations

This table presents typical hydrogen bond lengths calculated using DFT for water interacting with various functional groups, illustrating the type of quantitative data that computational modeling provides for understanding the H-bonding network in hydrated salts. nih.gov

Interacting GroupsH-Bond TypeCalculated H···Acceptor Distance (Å)
H₂O and -COOHO-H···O1.700 - 1.781
H₂O and -OHO-H···O1.841
H₂O and >C=OO-H···O1.877
H₂O and -O- (ether)O-H···O2.048

In the solid state, the magnetic moments of adjacent Mn(II) ions can interact with each other through a mechanism known as magnetic exchange. This interaction determines the collective magnetic ordering (e.g., ferromagnetic, antiferromagnetic) of the material at low temperatures. The strength and nature of this interaction can be simulated using advanced computational methods.

DFT calculations, often employing hybrid functionals or the DFT+U approach to better handle electron correlation in transition metal ions, can be used to model these interactions. acs.org The simulation involves calculating the total energy of the system for different spin alignments on neighboring Mn(II) ions. The energy difference between a ferromagnetic (spins parallel) and an antiferromagnetic (spins antiparallel) configuration is then mapped onto the Heisenberg spin Hamiltonian to extract the magnetic exchange coupling constant, J. cmu.edu

H = -2J Σ Sᵢ·Sⱼ

A positive J value indicates ferromagnetic coupling, while a negative J value signifies antiferromagnetic coupling. These theoretical calculations provide fundamental insight into the magnetic properties of this compound and allow for direct comparison with experimental data obtained from magnetic susceptibility measurements or inelastic neutron scattering. cmu.edu

Investigation of Magnetic Properties and Phenomena

Low-Temperature Magnetic Susceptibility Studies

Low-temperature magnetic susceptibility measurements are a primary tool for probing the magnetic nature of MnCl₂·H₂O. These studies provide insight into the strength and nature of the magnetic exchange interactions between the manganese ions.

At temperatures significantly above its magnetic ordering temperature, manganese dichloride monohydrate exhibits paramagnetic behavior that conforms to the Curie-Weiss law. wikipedia.org The magnetic susceptibility (χ) in this region follows the equation χ = C / (T - θ), where C is the Curie constant and θ is the Weiss constant. wikipedia.org For MnCl₂·H₂O, the Weiss constant has been determined to be approximately -4.9 K. researchgate.net The negative sign of the Weiss constant is a clear indicator of dominant antiferromagnetic interactions between the neighboring Mn²⁺ ions. researchgate.netnumberanalytics.com This means that at low temperatures, the magnetic moments of adjacent manganese ions tend to align in an anti-parallel fashion. aps.org

As the temperature is lowered, the magnetic susceptibility of MnCl₂·H₂O deviates from the Curie-Weiss law and displays a broad maximum, which is characteristic of low-dimensional magnetic systems. This peak in susceptibility (χ_max) occurs at a specific temperature (T_max). For MnCl₂·H₂O, a broad antiferromagnetic maximum is centered around T_max = 3.20 K. researchgate.net Below this temperature, the susceptibility decreases, and the system eventually undergoes a transition to a long-range antiferromagnetically ordered state at a Néel temperature (T_N) of approximately 2.18 K. nih.govacs.org

Magnetic Properties of this compound
PropertyValue
Weiss Constant (θ)-4.9 ± 0.3 K researchgate.net
Temperature of Susceptibility Maximum (T_max)3.20 K researchgate.net
Maximum Susceptibility (χ_max)0.357 emu/mol researchgate.net
Antiferromagnetic Ordering Temperature (T_N)~2.18 K nih.govacs.org

Effects of Deuteration on Magnetic Behavior and Exchange Interactions

To further understand the magnetic exchange pathways, studies have been conducted on the deuterated analogue, manganese dichloride monodeuterate (MnCl₂·D₂O). In many hydrated compounds, deuteration has a negligible effect on magnetic properties. acs.org However, in MnCl₂·H₂O, substituting hydrogen with deuterium (B1214612) leads to noticeable changes in its magnetic behavior, suggesting that hydrogen bonds play a role in the exchange interactions. acs.org

For MnCl₂·D₂O, the temperature of the susceptibility maximum is lowered to T_max = 3.10 K, and the value of the maximum susceptibility increases to χ_max = 0.336 emu/mol. nih.govacs.org Interestingly, despite these differences in the paramagnetic region, the antiferromagnetic ordering temperature remains essentially unchanged at approximately 2.18 K. researchgate.netnih.govacs.org This suggests that while deuteration modifies the weaker interchain exchange interactions transmitted through hydrogen bonds, the dominant intrachain interactions that govern the long-range ordering are less affected. acs.org

Comparison of Magnetic Properties of MnCl₂·H₂O and MnCl₂·D₂O
PropertyMnCl₂·H₂OMnCl₂·D₂O
T_max3.20 K researchgate.net3.10 K nih.govacs.org
χ_max0.357 emu/mol researchgate.net0.336 emu/mol nih.govacs.org
T_N~2.18 K nih.govacs.org~2.18 K nih.govacs.org

Low-Dimensional Magnetism in this compound Systems

The magnetic behavior of MnCl₂·H₂O is a manifestation of its low-dimensional crystal structure. The broad peak in magnetic susceptibility above the Néel temperature is a classic signature of a system with one-dimensional magnetic characteristics. researchgate.net

The crystal structure of this compound is characterized by the presence of double chains of edge-sharing [MnCl₄(H₂O)₂] octahedra running along a specific crystallographic axis. nih.govacs.org These chains are structurally well-separated, leading to magnetic interactions that are significantly stronger along the chains (intrachain) than between the chains (interchain). This structural arrangement results in the formation of pseudo-one-dimensional magnetic chains, where the magnetic correlations develop along the chains at temperatures well above the three-dimensional ordering temperature. nih.gov The behavior can be modeled using a one-dimensional S = 5/2 Heisenberg antiferromagnetic chain model. researchgate.net

The distinct crystal structure of MnCl₂·H₂O directly influences its magnetic anisotropy. The arrangement of the pseudo-one-dimensional chains and the coordination geometry around the Mn²⁺ ions are the primary sources of this anisotropy. nih.govacs.org The weaker interchain interactions, which are mediated in part by hydrogen bonds involving the water molecules, are responsible for the eventual transition to a three-dimensionally ordered state at the Néel temperature. acs.org The significant difference between the intrachain and interchain exchange energies is a hallmark of its low-dimensional magnetism, which is a direct consequence of its crystal structure. researchgate.netnih.govacs.org

Cryomagnetic Behavior and Temperature-Induced Structural Transitions

The cryomagnetic behavior of this compound (MnCl₂·H₂O) is characterized by its transition to an antiferromagnetic state at low temperatures. Investigations into its magnetic properties reveal that this compound undergoes antiferromagnetic ordering at approximately 2.18 K. nih.gov At temperatures above this transition, it exhibits paramagnetic behavior, following the Curie-Weiss law. researchgate.net The Weiss constant (θ) for MnCl₂·H₂O has been reported as -4.9 ± 0.3 K, indicating antiferromagnetic interactions between the manganese(II) ions. researchgate.net

Structurally, this compound crystallizes in the orthorhombic space group Pnma. nih.govresearchgate.net The lattice parameters for this structure have been determined to be a = 9.0339(1) Å, b = 3.68751(5) Å, and c = 11.5385(2) Å. nih.govresearchgate.net The crystal structure consists of double chains of manganese and chlorine atoms. nih.govresearchgate.net Studies on the deuterated form, MnCl₂·D₂O, show that the crystal structure remains the same with minimal changes to the lattice parameters, typically less than 0.1%. nih.gov However, deuteration does influence the magnetic behavior, with a lower temperature of maximum magnetic susceptibility (Tmax) of 3.10(10) K and a higher maximum susceptibility value (χmax) of 0.336(3) emu/mol observed for the deuterated compound, while the antiferromagnetic ordering temperature remains essentially the same at 2.18(2) K. nih.gov

There is limited specific information available in the reviewed literature regarding distinct temperature-induced structural transitions for this compound, apart from the dehydration process at elevated temperatures. researchgate.net The thermal decomposition of MnCl₂·H₂O to its anhydrous form, MnCl₂, occurs over a temperature range of 353.25 K to 500.3 K. researchgate.net

Table 1: Cryomagnetic and Structural Data for this compound and its Deuterated Analog

PropertyMnCl₂·H₂OMnCl₂·D₂OReference
Crystal SystemOrthorhombicOrthorhombic nih.govresearchgate.net
Space GroupPnmaPnma nih.govresearchgate.net
Lattice Parameter (a)9.0339(1) Å- nih.govresearchgate.net
Lattice Parameter (b)3.68751(5) Å- nih.govresearchgate.net
Lattice Parameter (c)11.5385(2) Å- nih.govresearchgate.net
Antiferromagnetic Ordering Temperature (Tₙ)~2.18 K2.18(2) K nih.gov
Weiss Constant (θ)-4.9 ± 0.3 K- researchgate.net
Temperature of Maximum Susceptibility (Tₘₐₓ)-3.10(10) K nih.gov
Maximum Magnetic Susceptibility (χₘₐₓ)-0.336(3) emu/mol nih.gov

Advanced Magnetic Characterization Techniques (e.g., VSM, SQUID)

Advanced magnetic characterization techniques such as Vibrating Sample Magnetometry (VSM) and Superconducting Quantum Interference Device (SQUID) magnetometry are instrumental in elucidating the detailed magnetic properties of materials. msesupplies.comresearchgate.net These techniques allow for precise measurements of magnetic moment, susceptibility, and their dependence on temperature and applied magnetic field.

Vibrating Sample Magnetometry (VSM) operates on Faraday's law of induction. stanfordmagnets.com A sample is vibrated, typically in a sinusoidal motion, within a uniform magnetic field, inducing an electromotive force (EMF) in a set of pickup coils. numberanalytics.com This induced voltage is directly proportional to the magnetic moment of the sample. numberanalytics.com VSM is a versatile technique used to measure a range of magnetic properties, including magnetization curves, hysteresis loops, coercivity, and remanence for various forms of materials such as powders, bulk solids, and thin films. msesupplies.commeasurlabs.com While VSM has been widely applied to characterize numerous manganese-containing compounds, for instance, demonstrating the paramagnetic behavior of α-MnO₂ in a nanocomposite, specific VSM studies focused solely on this compound are not extensively detailed in the surveyed literature. researchgate.net

Superconducting Quantum Interference Device (SQUID) magnetometry is renowned for its exceptional sensitivity in measuring extremely subtle magnetic fields. researchgate.net This sensitivity is achieved through the use of a superconducting loop containing Josephson junctions. researchgate.net SQUID magnetometers are capable of detecting very small changes in magnetic flux, making them ideal for studying materials with weak magnetic signals, such as paramagnetic and diamagnetic substances, as well as for detailed investigations of ferromagnetic and antiferromagnetic materials. researchgate.netrsc.org The technique is often used to perform temperature-dependent magnetic susceptibility measurements under both zero-field-cooled (ZFC) and field-cooled (FC) conditions, which can reveal important information about magnetic ordering temperatures and the presence of phenomena like spin-glass behavior. researchgate.net Although SQUID magnetometry is a powerful tool for characterizing the magnetic properties of transition metal complexes, specific and detailed SQUID analysis reports for this compound are not prominently featured in the reviewed scientific literature.

Table 2: Overview of Advanced Magnetic Characterization Techniques

TechniquePrincipleKey MeasurementsApplicability to MnCl₂·H₂O
Vibrating Sample Magnetometry (VSM)Faraday's Law of Induction: a vibrating sample in a magnetic field induces a voltage in pickup coils proportional to its magnetic moment. stanfordmagnets.comnumberanalytics.comMagnetization curves, hysteresis loops, coercivity, remanence. msesupplies.comSuitable for determining its paramagnetic and antiferromagnetic properties, though specific detailed studies are not widely reported.
Superconducting Quantum Interference Device (SQUID) MagnetometryUtilizes a superconducting loop with Josephson junctions to detect minute changes in magnetic flux with very high sensitivity. researchgate.netHigh-sensitivity magnetic susceptibility (temperature and field dependence), magnetic moment, characterization of weak magnetic phenomena. researchgate.netIdeal for precisely measuring the weak paramagnetic susceptibility at higher temperatures and characterizing the antiferromagnetic transition at low temperatures.

Mechanistic Studies in Catalysis and Chemical Reactivity

Role as a Lewis Acid Catalyst in Organic Synthesis

Lewis acid catalysis is a cornerstone of organic chemistry, where electron-pair acceptors are used to enhance the reactivity of substrates. wikipedia.org Manganese(II) compounds, by virtue of the metal center's ability to accept electron pairs, function as effective Lewis acid catalysts. This catalysis is crucial for activating various functional groups and facilitating key bond-forming reactions.

Manganese(II) chloride has demonstrated its utility as a Lewis acid catalyst in reactions involving carbonyl compounds. For instance, it efficiently catalyzes the three-component coupling of aldehydes, amines, and alkynes to produce propargylamines under solvent-free conditions. rsc.org In this context, the manganese(II) ion coordinates to the oxygen atom of the carbonyl group in the aldehyde. This coordination polarizes the carbon-oxygen double bond, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack.

This activation is a key step in facilitating carbon-carbon bond formation. The enhanced reactivity of the aldehyde allows for its reaction with a nucleophile, such as an amine, to form an iminium ion intermediate, which then readily reacts with a manganese-acetylide species, generated from the terminal alkyne, to form the final propargylamine (B41283) product. rsc.org

Furthermore, manganese-catalyzed insertion of aldehydes into unactivated aryl C-H bonds to form benzyl (B1604629) alcohols highlights the role of the metal in activating the carbonyl group for nucleophilic addition by a C-H bond. unl.pt In some cases, sequential reactions promoted by active manganese, such as the reaction of dichloroesters with aldehydes, lead to the stereoselective synthesis of α,β-unsaturated esters through a proposed aldol-type reaction followed by β-elimination. researchgate.net

Manganese-Catalyzed Redox Reactions and Oxidation State Transformations

A defining characteristic of manganese is its ability to exist in a wide range of oxidation states, from -3 to +7, with +2, +3, and +4 being the most common in catalysis. nih.govnih.gov This redox flexibility is central to its catalytic activity, allowing it to mediate a variety of redox reactions by participating in electron transfer processes. The catalytic performance is often linked to the crystalline structure, surface properties, and the reducibility of the manganese species involved. nih.gov

In Fenton-like reactions, soluble manganese(II) can catalyze the decomposition of hydrogen peroxide to generate hydroxyl radicals, which are powerful oxidants. bohrium.comresearchgate.net Studies have shown that at acidic pH, soluble Mn(II) promotes the oxidation of substrates like 1-hexanol. bohrium.comresearchgate.net However, at near-neutral pH, an amorphous manganese oxide precipitate forms, which shifts the reaction pathway to generate reductants capable of degrading species like carbon tetrachloride. bohrium.comresearchgate.net This demonstrates how the reaction environment can influence the oxidation state of manganese and, consequently, the nature of the reactive species generated.

The catalytic cycle of many manganese-catalyzed reactions involves the transformation of the manganese center between different oxidation states. For example, in the oxygen evolution reaction (OER) and oxygen reduction reaction (ORR), manganese oxides undergo valence changes between Mn²⁺, Mn³⁺, and Mn⁴⁺. acs.org In photosynthetic water oxidation, a cluster of four manganese ions cycles through various S-states, with the mean oxidation state of manganese progressing from 2.75 in the S₀ state to 3.75 in the S₄ state, without needing to invoke a high-valent Mn(V) state. nih.gov In other oxidative functionalizations, such as C-H azidation or oxidation, Mn(III) or Mn(V) intermediates have been proposed. unl.pt

Table 1: Oxidation States of Manganese in Various Catalytic Processes

Catalytic ProcessProposed Manganese Oxidation StatesSource(s)
Fenton-like ReactionsMn(II), Mn(IV) bohrium.comresearchgate.net
Oxygen Evolution/Reduction (OER/ORR)Mn²⁺, Mn³⁺, Mn⁴⁺ acs.org
Photosynthetic Water Oxidation(Mn³⁺)₃Mn⁴⁺ to (Mn⁴⁺)₃Mn³⁺ nih.gov
C-H AzidationMn(III), Mn(V) unl.pt

Mechanistic Pathways of Manganese-Catalyzed Annulation Reactions

Manganese catalysts are effective in mediating annulation reactions, which are crucial for constructing cyclic molecules. The mechanisms of these transformations are often complex, involving sequential bond-forming events and the formation of key manganese-containing intermediates.

One prominent mechanistic pathway in manganese-catalyzed annulation involves the formation and subsequent reaction of manganese enolates. In the dehydrative [2+2+2] annulation of 1,3-dicarbonyl compounds with terminal alkynes, experimental and computational studies support a mechanism initiated by the formation of a manganese enolate. nih.gov This enolate undergoes a sequential carbometalation process.

The proposed cycle involves three main steps: nih.gov

Addition: The manganese enolate of the 1,3-dicarbonyl compound adds to a terminal alkyne, generating a vinylmanganese complex.

Insertion: A second molecule of the alkyne inserts into the newly formed vinyl-manganese bond, yielding a dienylmanganese complex.

Cyclization: The sequence concludes with an intramolecular nucleophilic addition of the dienylmanganese species onto one of the carbonyl groups of the original dicarbonyl moiety.

This pathway successfully explains the observed stereochemistry of the cyclohexadienol product, which is a precursor to the final substituted benzene (B151609) derivative. nih.gov An alternative mechanism involving a manganacyclopentadiene intermediate was considered but was found to be less likely to account for the observed regioselectivity. nih.gov

The insertion of unsaturated molecules, particularly alkynes, into manganese-carbon bonds is a fundamental step in many manganese-catalyzed reactions. rsc.org This migratory insertion process is key to building molecular complexity. rsc.org In the context of annulation, after an initial C-H activation step creates a manganacycle, the insertion of an alkyne expands the ring and sets the stage for subsequent cyclization.

For example, in the manganese(I)-catalyzed arylation and intramolecular conjugate addition of 1,6-enynes, the reaction is initiated by C-H bond activation to form a five-membered manganacycle. acs.orgfigshare.com This is followed by the insertion of the alkyne portion of the enyne into the manganese-carbon bond. The resulting intermediate then undergoes an intramolecular conjugate addition to afford the final cyclized product. acs.orgfigshare.com Mechanistic studies suggest that the cleavage of the C-H bond is part of the turnover-limiting step. acs.org Similarly, the dimerization of terminal alkynes to form 1,3-enynes proceeds through the formation of a Mn(I) acetylide catalyst, which then undergoes migratory insertion of a second alkyne molecule. nih.gov

The regioselectivity of manganese-catalyzed reactions, which dictates the specific orientation of bond formation, is a critical aspect that has been investigated through both experimental and computational methods. In the [2+2+2] annulation of 1,3-dicarbonyls with alkynes, the reaction exhibits perfect regioselectivity with aryl acetylenes and moderate regioselectivity with alkyl acetylenes, a result that is well-explained by the sequential carbometalation mechanism. nih.gov

Density functional theory (DFT) calculations have been employed to understand the origins of regioselectivity in other manganese-catalyzed annulations. For denitrogenative annulation reactions, the catalytic cycle involves steps like tetrazole ring opening and N₂ elimination to form a manganese-nitrene intermediate. rsc.orgrsc.org In some cases, a cooperative mechanism with a second metal, such as copper or zinc, is proposed to account for the observed regioselectivity. rsc.orgrsc.orgresearchgate.net For Mn-catalyzed click reactions, distortion energy was identified as the primary factor controlling regioselectivity. rsc.org In the dienylation of arenes with allenes, a manganacycle intermediate, stabilized by coordination to an oxygenated group on the allene, is responsible for the observed linear regioselectivity of the diene products. acs.org

Table 2: Factors Influencing Regioselectivity in Manganese-Catalyzed Reactions

Reaction TypeKey Factor(s) Influencing RegioselectivitySource(s)
[2+2+2] AnnulationSequential carbometalation pathway nih.gov
Denitrogenative AnnulationCooperative Mn-Cu/Zn mechanism, C-N bond formation step rsc.orgrsc.org
Click ReactionDistortion energy in the 1,3-cycloaddition step rsc.org
Dienylation with AllenesStabilization of manganacycle intermediate via coordination acs.org

Catalytic Applications in Dehydrogenation Processes

While manganese dichloride monohydrate itself is not typically used directly as a primary catalyst in sophisticated dehydrogenation reactions, the manganese(II) ion it provides is a crucial starting point for the synthesis of highly active manganese-based catalysts. patsnap.comwikipedia.org The field of catalysis has seen a significant shift towards using earth-abundant and less toxic transition metals like manganese for key chemical transformations, including dehydrogenation. researchgate.net Dehydrogenation reactions, which involve the removal of hydrogen from a molecule, are fundamental in organic synthesis for producing valuable compounds like esters, imines, and N-heterocycles from simple alcohols. researchgate.netbeilstein-journals.org

Modern research focuses on well-defined, molecularly-defined manganese complexes, particularly pincer complexes, which have demonstrated remarkable catalytic activity. researchgate.netepa.govtudelft.nl These catalysts are often synthesized from simple manganese precursors like manganese(II) chloride or pentacarbonylmanganese bromide. wikipedia.orgrsc.org The catalytic cycle in these systems is intricate and often involves the concept of metal-ligand cooperation.

For instance, in the acceptorless dehydrogenative coupling of alcohols to form esters, an aliphatic PNP pincer-supported manganese(I) dicarbonyl complex has proven effective. acs.org The mechanism involves the cycling between an amido and an amino-hydride form of the manganese complex, a pathway that facilitates the dehydrogenation without the need for external oxidizing agents (acceptors). acs.org Similarly, a manganese(III) salen complex, N,N′-Bis(salicylidene)-1,2-cyclohexanediaminomanganese(III) chloride, has been shown to catalyze the direct synthesis of imines from alcohols and amines, liberating hydrogen gas. rsc.org The mechanism for this transformation is proposed to proceed via a metal-ligand bifunctional pathway where the active catalyst is a manganese(III) amido complex, which facilitates the dehydrogenation through a stepwise outer-sphere hydrogen transfer. rsc.org

A notable application is the selective dehydrogenation of methanol (B129727), a promising hydrogen carrier for a future hydrogen economy. nih.govnih.gov Structurally defined manganese pincer complexes have been developed that can catalyze the dehydrogenation of aqueous methanol to produce hydrogen and carbon dioxide with excellent long-term stability, achieving turnover numbers exceeding 20,000. nih.govnih.gov

The general mechanism for many of these manganese-catalyzed dehydrogenations, particularly in "borrowing hydrogen" or "hydrogen auto-transfer" reactions, involves several key steps beilstein-journals.org:

Dehydrogenation: The manganese catalyst removes hydrogen from an alcohol to form a corresponding aldehyde or ketone and a manganese-hydride species.

Condensation: The intermediate aldehyde or ketone reacts with another nucleophile (e.g., an amine or an enolate).

Hydrogenation: The manganese-hydride species then transfers the "borrowed" hydrogen back to the condensed intermediate to yield the final product and regenerate the catalyst.

This sequence allows for the sustainable formation of C-C and C-N bonds using alcohols as alkylating agents, with water being the only byproduct. beilstein-journals.org

Influence of Manganese(II) Ions on Oscillatory Chemical Reactions

Manganese(II) ions, readily supplied by the dissolution of this compound in an acidic aqueous medium, play a pivotal role as a catalyst in a class of reactions known as oscillatory chemical reactions. patsnap.comwikipedia.org The most famous of these is the Belousov-Zhabotinsky (BZ) reaction, a classical example of non-equilibrium thermodynamics where the concentrations of intermediate species oscillate, often leading to periodic color changes in the solution. rsc.orguis.noscholarpedia.org

In the BZ reaction, a metal-ion catalyst mediates the oxidation of an organic substrate, such as malonic acid or acetylacetone, by a bromate (B103136) salt in an acidic solution. scholarpedia.orgbu.edu The manganese(II) ion is one of the most effective and commonly used catalysts for this process, alongside cerium and iron (as ferroin) complexes. uis.no The core of the oscillatory behavior lies in the ability of manganese to cycle between its +2 and +3 oxidation states. bu.edu The colorless Mn(II) ions are oxidized to reddish Mn(III) ions, and then subsequently reduced back to Mn(II), driving the periodic nature of the reaction. uis.nobu.edu

Oxidation of Mn(II): Mn(II) ions are oxidized by bromate ions to Mn(III). bu.edu

Reduction of Mn(III): The generated Mn(III) ions then oxidize the organic substrate (e.g., malonic acid) and its brominated derivatives, which in turn reduces the manganese back to Mn(II). bu.edu

This cycling between Mn(II) and Mn(III) dictates the switch between the different reaction pathways that dominate the system at different times, leading to the oscillations.

Fascinatingly, under certain conditions, such as with methylmalonic acid as the substrate, the Mn(II)-catalyzed BZ reaction can exhibit complex oscillatory phenomena beyond simple periodic cycles, including mixed-mode oscillations, birhythmicity, and quasiperiodicity. rsc.orgrsc.org

Table 1: Comparative Effects of Catalysts on Belousov-Zhabotinsky (BZ) Reaction Parameters

CatalystTypical SubstrateObserved Reactivity/EffectOscillation ComplexityReference
Manganese(II)ResorcinolMost reactive catalyst; pronounced oscillatory characteristics.Simple periodic ijcea.org
Manganese(II)AcetylacetoneReduces initiation time, time period, and lifetime of oscillations compared to Cerium.Simple periodic
Manganese(II)Methylmalonic AcidCan produce complex oscillations depending on reactant concentrations.Mixed-mode, birhythmicity, quasiperiodicity rsc.orgrsc.org
Cerium(IV)ResorcinolHas a forthcoming effect on the induction period.Simple periodic ijcea.org
FerroinResorcinolLeast reactive catalyst with respect to oscillatory parameters.Simple periodic ijcea.org

Fundamental Aspects of Reactivity in Solid-State Mechanochemical Reactions

Mechanochemistry, the field of inducing chemical reactions through mechanical force (e.g., grinding or ball-milling), offers a powerful and often more sustainable alternative to traditional solution-based synthesis. For solid-state compounds like this compound, mechanochemical methods can fundamentally alter reactivity and enable transformations that are difficult to achieve in solution.

The direct synthesis of organomanganese reagents from organic halides and manganese metal, for example, is challenging in solution and typically requires highly activated manganese or metal additives. rsc.org However, mechanochemical ball-milling protocols have been shown to facilitate the generation of arylmanganese nucleophiles directly from unactivated manganese metal. rsc.org While this example uses manganese metal, the principles are directly applicable to the reactivity of manganese salts like this compound.

The fundamental aspects of the enhanced reactivity of this compound in solid-state mechanochemical reactions include:

Increased Surface Area and Defect Generation: The intense mechanical energy supplied during milling breaks down the crystal lattice of the solid. This process dramatically increases the surface area and creates a high density of crystal defects, such as dislocations and vacancies. These defect sites are regions of high energy and are much more chemically reactive than the bulk crystal, providing active sites for reactions to initiate.

Intimate Mixing and Enhanced Mass Transfer: Mechanochemistry ensures extremely efficient mixing of solid reactants at the microscopic level. This intimate contact between this compound and other solid reactants (e.g., organic solids, other metal salts) bypasses the slow diffusion rates that often limit solid-state reactions, facilitating rapid mass transfer and reaction.

Solvent-Free or Low-Solvent Conditions: A key advantage of mechanochemistry is the ability to conduct reactions in the absence or with minimal amounts of solvent. This reduces waste and can prevent side reactions involving the solvent. For a hydrate (B1144303) like this compound, the water of crystallization itself can sometimes participate in the reaction or act as a liquid-assisted grinding (LAG) agent, influencing the reaction pathway.

Access to Novel Reactive States: The mechanical force can distort chemical bonds and electronic structures, potentially leading to the formation of transient, highly reactive species that would not be stable in solution. This can open up novel reaction pathways and lead to the synthesis of unique products. For instance, mechanochemical synthesis has been used to create silica-lithium manganese oxide composites, where the high-energy milling ensures a high degree of chemical homogeneity between the starting materials. elsevierpure.com

In essence, the mechanochemical treatment of this compound transforms it from a relatively stable crystalline solid into a highly reactive material by physically forcing it into intimate contact with other reactants and lowering the kinetic barriers to reaction. This approach holds significant potential for the efficient and environmentally benign synthesis of manganese compounds and catalysts.

Compound Index

Thermodynamic Investigations and Thermal Decomposition Pathways

Thermal Stability and Dehydration Processes of Manganese Dichloride Monohydrate

This compound exhibits a notable range of thermal stability. The dehydration process, which is the primary thermal event, involves the removal of the single water molecule to form anhydrous manganese dichloride (MnCl₂).

Initial investigations involving the stepped dehydration of manganese dichloride tetrahydrate (MnCl₂·4H₂O) provide context for the monohydrate's stability. The tetrahydrate incongruently melts around 328.9 K, forming solid dihydrate and a saturated solution. daneshyari.com The subsequent decomposition of the dihydrate leads to the formation of the monohydrate at approximately 416.4 K. daneshyari.com The monohydrate itself is stable over a significant temperature range before it begins to decompose to the anhydrous salt. daneshyari.com The observed "boiling temperature" for the decomposition of the monohydrate to anhydrous MnCl₂ is 500.3 K. daneshyari.com

Studies have shown that the monohydrate can be synthesized by heating the tetrahydrate in a vacuum at temperatures up to 373 K, as at this temperature, the monohydrate loses water very slowly. daneshyari.com Further dehydration to the anhydrous salt is a slow process and can be carried out at atmospheric pressure in a stream of dry nitrogen at temperatures between 420 K and 470 K. daneshyari.com

The thermal decomposition can be represented by the following equilibrium reaction:

MnCl₂·H₂O(s) ⇌ MnCl₂(s) + H₂O(g) researchgate.net

The stability of the monohydrate is a key factor in its handling and use in processes that require controlled dehydration.

Measurement of Equilibrium Water Vapor Pressure and Thermodynamic Parameters

The thermodynamics of the dehydration process have been quantified through the measurement of equilibrium water vapor pressure over a range of temperatures. Using three different tensimetric methods—the static method with a glass membrane null-manometer, the dynamic gas transpiration method, and the "boiling temperature" method—the equilibrium water vapor pressure for the dehydration of this compound was measured over the temperature range of 353.25 K to 500.3 K. daneshyari.comresearchgate.net

The temperature dependence of the water vapor pressure is described by the following linear equation:

ln(p/p°) = 14.981 - 7517·(K/T) researchgate.net

From these measurements, key thermodynamic parameters for the dehydration reaction have been calculated. At a mean temperature of 425 K, the standard enthalpy (ΔrH°) and entropy (ΔrS°) of the process were determined. researchgate.net Further calculations at the standard temperature of 298 K were made using an approximate constant value for the change in heat capacity (ΔrCp°). researchgate.net

The standard thermodynamic characteristics of this compound itself have also been derived from these studies. researchgate.net

Interactive Data Table: Thermodynamic Parameters for the Dehydration of MnCl₂·H₂O

ParameterValueTemperature (K)
ΔrH°62,500 ± 200 J/mol425
ΔrS°124.56 ± 0.47 J/(K·mol)425
ΔrH°63,550 ± 500 J/mol298
ΔrS°127.5 ± 1.2 J/(K·mol)298
ΔrCp°-8.3 ± 2 J/(K·mol)-
ΔfHm°(MnCl₂·H₂O(s))-786.6 ± 0.9 kJ/mol298
Sm°(MnCl₂·H₂O(s))179.5 ± 1.6 J/(K·mol)298

This data is compiled from extensive experimental measurements and provides a fundamental understanding of the energy changes associated with the dehydration of this compound. researchgate.net

Characterization of Hydrate (B1144303) Super Disperse Phase Formation

A significant finding in the study of this compound's thermal decomposition is the potential formation of a hydrate super disperse phase. researchgate.net This phenomenon is postulated to explain certain experimental observations that deviate from what would be expected based on usual thermodynamic equilibrium concepts. researchgate.net

The formation of this super disperse phase can notably alter experimental outcomes, leading to an increase in the measured water vapor pressure and a corresponding decrease in the calculated enthalpy of the reaction. researchgate.net The presence of this phase helps to account for considerable differences observed in some literature data on the thermal dehydration of this and similar compounds. researchgate.net Understanding the role of this super disperse phase is crucial for obtaining more precise and reliable data for thermal decomposition processes. researchgate.net

Hydrolytic Decomposition and Formation of Oxychloride Species during Thermal Dehydration

During the thermal dehydration of this compound, there is a possibility of hydrolysis occurring, where the water vapor reacts with the manganese chloride. This side reaction can lead to the formation of oxychloride species.

Experiments have been conducted to assess the extent of hydrolysis during the stepped dehydration of manganese dichloride tetrahydrate. daneshyari.com When the residual hydrate contained 1.7 moles of water per mole of chloride (at temperatures of 325 K to 345 K), the degree of hydrolysis was found to be 0.002%. daneshyari.com As the dehydration progressed to the monohydrate stage (at temperatures up to 373 K), the degree of hydrolysis increased to 0.04%. daneshyari.com In the final stage of dehydration to the anhydrous salt, carried out in a stream of dry nitrogen at 420 K to 470 K, the fractional conversion of eliminated water due to hydrolysis was 0.4%. daneshyari.com

These findings indicate that while hydrolysis does occur, its extent is relatively limited under the specified conditions. However, it is a factor that must be considered for processes where the purity of the final anhydrous manganese dichloride is critical.

Advanced Analytical Methodologies for Manganese Dichloride Monohydrate in Research Contexts

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)

Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique to study the redox behavior of manganese species. In a typical setup, a three-electrode system is used, comprising a working electrode (e.g., glassy carbon electrode), a reference electrode (e.g., Ag/AgCl), and an auxiliary electrode (e.g., platinum wire), all immersed in an electrolyte solution containing the manganese compound of interest. ekb.eg

When analyzing a manganese dichloride solution, the CV scan reveals characteristic peaks corresponding to the oxidation and reduction of manganese ions. For instance, a study of a 0.05 M manganese chloride solution in 0.1 M potassium chloride (KCl) as a supporting electrolyte showed distinct redox peaks. ekb.eg The voltammogram displayed three anodic peaks: the first at approximately 0.239 V, attributed to the oxidation of Mn(II) to Mn(III); the second corresponding to the hydrolysis of Mn(III) to form an intermediate, MnOOH; and the third at 0.967 V, representing the oxidation of MnOOH to manganese dioxide (MnO₂). ekb.eg Conversely, two cathodic peaks were observed: one at 0.789 V for the reduction of MnO₂ to MnOOH, and another at 0.007 V for the reduction of Mn(III) back to Mn(II). ekb.eg

The potential window for these scans is typically set to encompass the redox transitions of interest, for example, from -0.5 V to 1.4 V. ekb.eg Researchers have also used CV to investigate the interaction of manganese ions with other molecules, such as antiviral drugs, by observing shifts in the redox potentials upon complex formation. ekb.eg Furthermore, CV is instrumental in the electrochemical deposition of manganese oxides (like MnO₂) onto electrode surfaces, a process relevant for creating materials for supercapacitors and sensors. nih.govelectrochem.org The technique allows for the precise control and monitoring of the deposition process and the subsequent characterization of the resulting film's electrochemical properties. nih.gov

Table 1: Redox Potentials of Manganese Species from Cyclic Voltammetry

ProcessAnodic/Cathodic PeakPotential (V) vs. Ag/AgClElectrochemical Transition
OxidationAnodic Peak A10.239Mn(II) → Mn(III)
OxidationAnodic Peak A30.967MnOOH → MnO₂
ReductionCathodic Peak C10.789MnO₂ → MnOOH
ReductionCathodic Peak C20.007Mn(III) → Mn(II)

Data sourced from a study on 0.05 M manganese chloride solution in 0.1 M KCl. ekb.eg

Impedance Spectroscopy for Electrical Conductivity Studies

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to investigate the electrical properties of materials, including their conductivity and dielectric behavior. This method involves applying a small amplitude AC potential at various frequencies and measuring the resulting current. The data is often presented as a Nyquist plot, which shows the imaginary part of impedance versus the real part.

In the context of manganese compounds, EIS is frequently used to characterize the performance of manganese oxide-based materials in applications like supercapacitors and batteries. researchgate.net The Nyquist plot of such materials typically exhibits a semicircle in the high-frequency region and a linear tail in the low-frequency region. researchgate.net The diameter of the semicircle is indicative of the interfacial charge-transfer resistance; a smaller semicircle suggests lower resistance and better electrical conductivity. researchgate.net

Table 2: Typical Impedance Spectroscopy Findings for Manganese Oxides

Frequency RegionNyquist Plot FeatureInterpretation
High FrequencySemicircleInterfacial charge-transfer resistance
Low FrequencyLinear TailDiffusion-limited processes (Warburg impedance)

General interpretation based on typical EIS studies of manganese oxides. researchgate.net

Gravimetric and Volumetric Methods for Elemental Analysis in Research Samples

While instrumental techniques are powerful, classical wet chemical methods like gravimetric and volumetric analysis remain fundamental for the accurate determination of manganese content in research samples. These methods are valued for their high precision and accuracy, serving as a benchmark for other analytical techniques.

Gravimetric analysis for manganese often involves precipitating the manganese from a solution as an insoluble compound, which is then filtered, washed, dried, and weighed. A common procedure is the precipitation of manganese as manganese ammonium (B1175870) phosphate (B84403) (MnNH₄PO₄), which is then ignited to form manganese pyrophosphate (Mn₂P₂O₇) for weighing. Another approach involves precipitating manganese as manganese dioxide (MnO₂) or trimanganese tetraoxide (Mn₃O₄). scribd.com For example, a steel sample can be analyzed for its manganese content by precipitating it as Mn₃O₄. scribd.com The percentage of manganese in the original sample can then be calculated from the mass of the precipitate and its known stoichiometry.

Volumetric analysis , or titration, is another classical method for quantifying manganese. The Volhard method is a well-known volumetric procedure for manganese determination. mst.edu In this method, a solution containing Mn²⁺ ions is titrated with a standardized potassium permanganate (B83412) (KMnO₄) solution in a hot, neutral solution containing zinc sulfate. The reaction results in the precipitation of manganese dioxide:

3Mn²⁺ + 2MnO₄⁻ + 2H₂O → 5MnO₂ (s) + 4H⁺

The endpoint is reached when a slight excess of the purple permanganate solution imparts a pink color to the supernatant liquid. The concentration of manganese in the sample is then calculated based on the volume of titrant used and the stoichiometry of the reaction.

These classical methods, while more time-consuming than modern instrumental techniques, are indispensable for validating results from other methods and for establishing the purity and composition of manganese-containing reference materials.

Table 3: Comparison of Gravimetric and Volumetric Analysis for Manganese

MethodPrincipleForm of Manganese Weighed/TitratedKey Advantages
Gravimetric AnalysisPrecipitation of an insoluble manganese compoundMn₂P₂O₇ or Mn₃O₄High precision and accuracy
Volumetric Analysis (Volhard Method)Titration with a standard oxidizing agent (KMnO₄)Mn²⁺ ions in solutionRelatively rapid and accurate for routine analysis

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing high-purity manganese dichloride monohydrate (MnCl₂·H₂O) in a laboratory setting?

  • Methodological Answer : High-purity synthesis typically involves controlled hydration of anhydrous MnCl₂. To avoid impurities, perform reactions under inert atmospheres (e.g., nitrogen) and use ultrapure water. Recrystallization from aqueous solutions at 40–50°C ensures monohydrate formation. Trace metal analysis via ICP-MS is recommended for purity validation (≥99.9% trace metals basis) .

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • X-ray Diffraction (XRD) : Resolve the orthorhombic crystal structure (space group Pnma) with lattice parameters a = 9.0339 Å, b = 3.68751 Å, c = 11.5385 Å .
  • Thermogravimetric Analysis (TGA) : Quantify bound water content (theoretical: ~12.5% mass loss at 110°C).
  • Magnetic Susceptibility Measurements : Detect antiferromagnetic transitions near 2.18 K using SQUID magnetometry .

Q. What are the critical safety considerations when handling this compound in experimental workflows?

  • Methodological Answer :

  • Respiratory Protection : Use NIOSH/MSHA-approved respirators to avoid inhalation of dust/fumes exceeding exposure limits .
  • Skin/Eye Protection : Wear chemical-resistant gloves (e.g., nitrile) and tight-fitting goggles to prevent contact .
  • Hygiene Practices : Decontaminate work surfaces and launder protective clothing after use. Store separately from food/oxidizers .

Advanced Research Questions

Q. How does the crystal structure of this compound influence its magnetic properties, and what experimental approaches validate these relationships?

  • Methodological Answer : The double-chain structure with pseudo-octahedral Mn²⁺ coordination enables low-dimensional magnetic behavior. Magnetic susceptibility data (0.336 emu/mol at Tmax = 3.10 K) correlate with antiferromagnetic interactions along chains. Validate via neutron diffraction to resolve spin orientations and inelastic scattering to quantify exchange coupling constants (e.g., J ~ 0.5 meV) .

Q. What contradictions exist in reported magnetic susceptibility data for this compound, and how can researchers reconcile these discrepancies?

  • Methodological Answer : Discrepancies arise from hydration state variations (e.g., deuteration reduces Tmax by ~0.1 K). Standardize sample preparation by:

  • Confirming hydration levels via TGA.
  • Performing parallel studies on deuterated analogs (MnCl₂·D₂O) to isolate isotope effects .

Q. What advanced computational modeling strategies are effective in simulating the hydration-dependent behavior of manganese dichloride systems?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Model Mn²⁺–Cl⁻–H₂O bonding networks to predict lattice stability.
  • Molecular Dynamics (MD) : Simulate water loss kinetics under thermal stress. Validate against experimental dehydration activation energies (~50 kJ/mol) .

Q. How does deuteration affect the lattice parameters and magnetic ordering temperatures in this compound, and what mechanistic insights does this provide?

  • Methodological Answer : Deuteration induces <0.1% lattice contraction (e.g., a = 9.0339 Å → 8.8207 Å for Co analogs) but lowers Tmax due to altered phonon modes. Use neutron powder diffraction to map H/D positions and quantify spin-phonon coupling contributions .

Q. What methodologies enable precise determination of water content and coordination geometry in manganese dichloride hydrates?

  • Methodological Answer :

  • Single-Crystal XRD : Resolve H₂O/Mn²⁺ coordination distances (e.g., Mn–O = 2.15 Å) .
  • Karl Fischer Titration : Measure residual water content post-dehydration.
  • EXAFS Spectroscopy : Probe local Mn²⁺ environments in amorphous or polycrystalline samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.